N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide
Description
Structural Significance of Benzimidazole-Morpholino-Dinitrobenzamide Conjugation
The structural complexity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide arises from three key components:
- Benzimidazole Core : The planar, aromatic benzimidazole system facilitates π-π stacking interactions with protein binding pockets, while its nitrogen atoms participate in hydrogen bonding. This moiety is frequently employed in drug design due to its versatility in targeting enzymes such as α-amylase, α-glucosidase, and cyclooxygenase (COX).
- Morpholino Substituent : The 4-morpholino group enhances solubility and bioavailability through its polar oxygen atom, which can form hydrogen bonds with aqueous environments or enzymatic residues. Morpholino derivatives are known to improve pharmacokinetic profiles by modulating lipophilicity and membrane permeability.
- 3,5-Dinitrobenzamide Unit : The electron-withdrawing nitro groups at the 3- and 5-positions of the benzamide ring stabilize negative charge density, potentially enhancing interactions with positively charged amino acid residues in target proteins. This motif is associated with increased binding affinity in enzyme inhibition studies, particularly for oxidoreductases and hydrolases.
The conjugation of these subunits creates a multifunctional scaffold capable of simultaneous interactions with multiple therapeutic targets. For instance, molecular docking studies of analogous benzimidazole-urea hybrids have demonstrated strong binding to α-amylase and α-glucosidase, with inhibition constants comparable to acarbose. Similarly, morpholino-containing benzimidazole derivatives exhibit anti-inflammatory activity by stabilizing interactions with COX-2 and phospholipase A2.
Table 1: Comparative Bioactivity of Benzimidazole Hybrid Analogues
*Binding affinity (kcal/mol).
Historical Evolution of Polypharmacological Benzimidazole Hybrids
The development of benzimidazole hybrids has evolved through three distinct phases:
- First-Generation Benzimidazoles (1970s–1990s) : Early derivatives, such as albendazole and thiabendazole, focused on antiparasitic applications. Their mechanism relied on disrupting microtubule polymerization in helminths, but limited solubility and off-target effects restricted broader use.
- Second-Generation Hybrids (2000s–2010s) : Researchers began integrating benzimidazoles with sulfonamides, thiazolidinediones, and triazoles to expand therapeutic scope. For example, benzimidazole-sulfonamide hybrids demonstrated dual activity as carbonic anhydrase inhibitors and anticancer agents. The introduction of morpholino groups in this period, as seen in compound B5 (2-[(morpholin-4-yl)-methyl]-1H-benzimidazole), marked a shift toward improved pharmacokinetics.
- Third-Generation Multi-Target Agents (2020s–Present) : Modern designs prioritize polypharmacology by combining benzimidazoles with nitroaromatics and heterocycles. The 2023 synthesis of benzimidazole-urea hybrids 3a–h revealed that nitro-substituted derivatives (e.g., 3g ) exhibit superior antioxidant and antidiabetic activities compared to non-nitrated analogues. Similarly, the 2024 report on benzimidazole derivatives B4 and B8 highlighted enhanced anti-inflammatory efficacy through dual COX-2 and phospholipase A2 inhibition.
The target compound, This compound , epitomizes this third-generation trend. Its design likely draws inspiration from the success of nitro-functionalized benzimidazoles in α-amylase inhibition and morpholino-enhanced anti-inflammatory agents. The strategic placement of nitro groups at both the 3- and 5-positions may further optimize charge distribution for binding to oxidoreductases, while the morpholino group addresses solubility limitations observed in earlier dinitrobenzamide derivatives.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-yl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O6/c31-24(27-17-6-2-1-5-16(17)23-25-18-7-3-4-8-19(18)26-23)15-13-20(29(32)33)22(21(14-15)30(34)35)28-9-11-36-12-10-28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKQXFQKYYOUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as salicylic acid, under acidic conditions.
Introduction of the Nitro Groups: Nitration of the benzimidazole derivative can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Morpholine Ring: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the benzimidazole derivative.
Formation of the Final Compound: The final step involves the coupling of the morpholino-nitrobenzimidazole intermediate with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and DNA.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs from literature include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target’s 3,5-dinitro groups create a highly electron-deficient aromatic system, contrasting with sulfonyl () or amino () substituents. This enhances electrophilic reactivity but reduces solubility compared to sulfonamides .
- Morpholino vs.
- Benzimidazole vs. Triazole/Triazine Cores: Benzimidazole offers π-π stacking and H-bonding capabilities, while triazines () prioritize planar geometry for kinase binding .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure combines a benzimidazole core with morpholine and dinitrobenzamide functionalities, which may contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a carboxylic acid derivative.
- Nitration : Introduction of nitro groups using a nitrating agent (concentrated nitric acid and sulfuric acid).
- Morpholine Attachment : Nucleophilic substitution to attach the morpholine ring.
- Final Coupling : Combining the morpholino-nitrobenzimidazole intermediate with a benzamide derivative under specific conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
In one study, the anticancer activity was evaluated against human colorectal carcinoma cell lines (HCT116). The results demonstrated that certain derivatives had IC50 values lower than that of the standard drug 5-Fluorouracil (5-FU), indicating potent activity against cancer cells .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| N9 | 5.85 | More potent than 5-FU |
| N18 | 4.53 | Significant inhibition |
| 5-FU | 9.99 | Standard control |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been explored. Compounds derived from similar structures showed activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported in the range of 1.27 to 2.65 µM for effective strains .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella spp |
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The benzimidazole moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
- Reactive Oxygen Species Generation : The nitro groups can undergo redox reactions, leading to the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Anticancer Studies : A series of benzimidazole derivatives were tested against HCT116 cells, revealing promising anticancer activity with several compounds outperforming traditional chemotherapeutics.
- Antimicrobial Evaluations : Various derivatives demonstrated significant antimicrobial properties against clinically relevant pathogens, suggesting potential for development into therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
